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Compound of Interest

Compound Name: Pulvilloric acid

Cat. No.: B12767560

For researchers, scientists, and professionals in drug development, a comprehensive
understanding of the structural and chemical properties of natural products is paramount.
Pulvilloric acid, a quinone methide derivative, presents a unique scaffold of interest. This
document provides a detailed guide to the spectroscopic data available for Pulvilloric acid,
focusing on Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR)
spectroscopy.

While a complete dataset from the original structure elucidation is not readily available in
publicly accessible databases, this guide synthesizes the known structural information and
provides a framework for the expected spectroscopic characteristics. The foundational work on
Pulvilloric acid's structure was published in the Journal of the Chemical Society C: Organic in
1966.[1]

Chemical Structure

Pulvilloric acid is chemically known as 4,6-dihydro-8-hydroxy-6-oxo-3-n-pentyl-3H-2-
benzopyran-7-carboxylic acid. Its molecular formula is C1sH1sOs. The presence of a quinone
methide core, a carboxylic acid, a hydroxyl group, a chiral center, and an n-pentyl chain
dictates its characteristic spectroscopic features.

Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for Pulvilloric acid based
on its known structure. It is important to note that the precise chemical shifts and fragmentation
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patterns can vary based on experimental conditions.

e Prt-?‘dicted Chemical Multiplicity Coupling Constant
Shift (6, ppm) (J, H2)

Aromatic H 6.0-7.5 S -

Vinylic H 5.0-6.5 m -

H-3 40-45 m -

H-4 25-3.0 m -

-CH2- (pentyl) 1.2-17 m -

-CHs (pentyl) 0.8-1.0 t ~7

Phenolic OH 9.0-12.0 brs -

Carboxylic OH 10.0-13.0 brs -

Predicted data based on typical values for similar functional groups and structural motifs.

. 1 13 1

Carbon Predicted Chemical Shift (6, ppm)
C=0 (quinone) 180 - 190

C=0 (carboxylic acid) 170 - 180

Aromatic/Vinylic C 100 - 160

C-8 (C-OH) 150 - 160

C-6 (C=0) 180 - 190

C-3 70 - 80

C-4 30-40

Pentyl chain carbons 14 - 35
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Predicted data based on typical values for similar functional groups and structural motifs.

Iablg_a._Mas_s_Sp_e_clLQmﬂnL(MS)_Qata

m/z (calculated) Notes
[M]+e 278.1154 Molecular ion
[M-H20]+e 260.1048 Loss of water
[M-CO2]+e 234.1256 Decarboxylation
[M-CsH11]+e 207.0603 Loss of pentyl radical

Calculated for the exact mass of C1sH1sOs. Fragmentation patterns are predictive and would
be confirmed by high-resolution mass spectrometry.

Table 4: Infrared (IR) Spectroscopy Data

Functional Group Absorption Range (cm™?) Intensity

O-H (carboxylic acid) 2500-3300 Broad

O-H (phenol) 3200-3600 Broad

C-H (aromatic/vinylic) 3000-3100 Medium

C-H (aliphatic) 2850-2960 Medium-Strong
C=0 (quinone) 1650-1680 Strong

C=0 (carboxylic acid) 1700-1725 Strong

C=C (aromatic/vinylic) 1580-1650 Medium-Strong
C-O0 1200-1300 Strong

Experimental Protocols

Detailed experimental protocols for the original characterization of Pulvilloric acid would be
found in the primary literature from 1966.[1] For modern spectroscopic analysis, the following
general methodologies would be employed:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Sample Preparation: A few milligrams of purified Pulvilloric acid would be dissolved in a
deuterated solvent (e.g., CDCls, DMSO-ds, or Methanol-d4) in a 5 mm NMR tube.

e Instrumentation: *H and 3C NMR spectra would be acquired on a high-field NMR
spectrometer (e.g., 400 MHz or higher).

o Data Acquisition: Standard pulse sequences would be used to obtain one-dimensional (*H,
13C) and two-dimensional (COSY, HSQC, HMBC) spectra to enable full assignment of proton
and carbon signals.

Mass Spectrometry (MS):

o Sample Introduction: The sample would be introduced into the mass spectrometer via direct
infusion or after separation by liquid chromatography (LC-MS).

« lonization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI)
would be suitable methods for generating ions of Pulvilloric acid. High-resolution mass
spectrometry (HRMS) using an Orbitrap or time-of-flight (TOF) analyzer would provide
accurate mass measurements for formula determination.

o Fragmentation Analysis: Tandem mass spectrometry (MS/MS) would be performed to induce
fragmentation and elucidate the connectivity of the molecule.

Infrared (IR) Spectroscopy:

o Sample Preparation: A small amount of the solid sample would be analyzed directly using an
Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. Alternatively, a KBr
pellet could be prepared.

o Data Acquisition: The IR spectrum would be recorded over the range of 4000-400 cm~1.

Workflow for Spectroscopic Analysis

The logical flow for the spectroscopic characterization of a natural product like Pulvilloric acid
Is depicted in the following diagram.
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Caption: Workflow for the isolation and structural elucidation of Pulvilloric acid.

This guide provides a foundational understanding of the spectroscopic characteristics of
Pulvilloric acid for professionals in the field. For definitive, quantitative data and detailed
experimental procedures, consulting the original 1966 publication by McOmie, Turner, and Tute
is recommended.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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